molecular formula C22H23ClN4O B1191711 A-674563 hydrochloride

A-674563 hydrochloride

Cat. No.: B1191711
M. Wt: 394.9
Attention: For research use only. Not for human or veterinary use.
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Description

A-674563 hydrochloride is a potent selective Akt1 inhibitor with an IC50 of 14 nM;  also shows inhibitory activity against PKA and CDK2 with IC50 of 16 and 46 nM, respectively.  in vitro: A-674563 is achieved from A-443654 by replacing the indole with a phenyl moiety and getting oral activity. A-674563 slows proliferation of tumor cells with EC50 of 0.4 μM. A-674563 does not inhibit Akt phosphorylation per se, but blocks the phosphorylation of Akt downstream targets in a dose-dependent manner. A-674563 induced Akt blockade results in decreased STS cell downstream target phosphorylation and tumor cell growth inhibiton. A-674563 induces G2 cell cycle arrest and apoptosis in STS cells.  in vivo: 20 mg/kg A-674563 increases plasma insulin in an oral glucose tolerance test. A-674563 shows no significant monotherapy tumor inhibitory activity;  the efficacy of the combination therapy is significantly improved compared to paclitaxel monotherapy. A674563-treated (20 mg/kg/bid, p.o.) mice exhibits slower tumor growth and more than 50% decrease in the tumor volume at the termination of the study compared with that in control group.  A-674563 is identified to have drastically improved PK profile with oral bioavailability of 67% in mouse, but is 70-fold less active than A-443654. ,,

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

Origin of Product

United States

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